molecular formula C30H27N5O4 B14271232 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one

Cat. No.: B14271232
M. Wt: 521.6 g/mol
InChI Key: WQVBIILHIMKJCL-ISJGIBHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine base linked to a sugar moiety and a substituted anthracene derivative, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one” involves multiple steps, including the preparation of the purine base, the sugar moiety, and the anthracene derivative, followed by their coupling.

    Purine Base Synthesis: The purine base can be synthesized through a series of reactions starting from simple precursors such as formamide and glycine. The key steps involve cyclization and functional group transformations to obtain the desired purine structure.

    Sugar Moiety Synthesis: The sugar moiety, specifically the oxolane ring, can be synthesized from glucose or other suitable starting materials. The synthesis involves protection and deprotection steps to selectively functionalize the hydroxyl groups.

    Anthracene Derivative Synthesis: The anthracene derivative can be synthesized through Friedel-Crafts alkylation or acylation reactions, followed by further functionalization to introduce the methyl and amino groups.

    Coupling Reaction: The final step involves coupling the purine base, sugar moiety, and anthracene derivative through glycosylation and amination reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups and the anthracene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups and the anthracene moiety using reducing agents such as sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the purine base and anthracene moiety. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, and carboxylic acids.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of substituted purine and anthracene derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, DNA binding, and cellular uptake mechanisms. Its structural similarity to nucleotides makes it a valuable tool in molecular biology.

Medicine

The compound has potential applications in drug development, particularly as an anticancer or antiviral agent. Its ability to interact with biological macromolecules makes it a promising candidate for therapeutic research.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, and nucleic acids. The purine base can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. The anthracene moiety can intercalate into DNA, disrupting its structure and function. These interactions can lead to the inhibition of cellular processes, making the compound effective in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • **9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one
  • **this compound

Uniqueness

The compound’s uniqueness lies in its combination of a purine base, a sugar moiety, and an anthracene derivative. This structure allows it to interact with a wide range of biological targets, making it versatile in scientific research and therapeutic applications. Its ability to undergo various chemical reactions also makes it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C30H27N5O4

Molecular Weight

521.6 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one

InChI

InChI=1S/C30H27N5O4/c1-16-18-7-4-5-9-20(18)22(21-11-10-17-6-2-3-8-19(17)26(16)21)13-31-30-33-28-27(29(38)34-30)32-15-35(28)25-12-23(37)24(14-36)39-25/h2-11,15,23-25,36-37H,12-14H2,1H3,(H2,31,33,34,38)/t23-,24+,25+/m0/s1

InChI Key

WQVBIILHIMKJCL-ISJGIBHGSA-N

Isomeric SMILES

CC1=C2C(=C(C3=CC=CC=C13)CNC4=NC5=C(C(=O)N4)N=CN5[C@H]6C[C@@H]([C@H](O6)CO)O)C=CC7=CC=CC=C72

Canonical SMILES

CC1=C2C(=C(C3=CC=CC=C13)CNC4=NC5=C(C(=O)N4)N=CN5C6CC(C(O6)CO)O)C=CC7=CC=CC=C72

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.